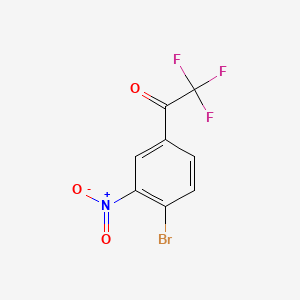
1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one is an organic compound with the molecular formula C8H4BrF3NO3 It is known for its unique structure, which includes a bromine atom, a nitro group, and trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the meta position relative to the bromine atom . The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: 1-(4-Amino-3-nitrophenyl)-2,2,2-trifluoroethan-1-one.
Oxidation: Quinone derivatives of the original compound.
Scientific Research Applications
1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins . The bromine atom can also engage in halogen bonding, influencing the compound’s binding affinity to various targets .
Comparison with Similar Compounds
4-Bromo-3-nitroacetophenone: Similar structure but lacks the trifluoromethyl group.
4-Bromo-3-nitrophenylmethane: Similar but with a different alkyl chain.
4-Bromo-3-nitrophenylmethanol: Similar but with a hydroxyl group instead of the ketone.
Uniqueness: 1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications requiring these characteristics .
Properties
Molecular Formula |
C8H3BrF3NO3 |
|---|---|
Molecular Weight |
298.01 g/mol |
IUPAC Name |
1-(4-bromo-3-nitrophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H3BrF3NO3/c9-5-2-1-4(3-6(5)13(15)16)7(14)8(10,11)12/h1-3H |
InChI Key |
JXVAEYKYBONZTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















